molecular formula C18H19NO3S B14222539 5-[(1S)-3-(Methylamino)-1-(thiophen-2-yl)propoxy]naphthalene-1,2-diol CAS No. 741693-78-7

5-[(1S)-3-(Methylamino)-1-(thiophen-2-yl)propoxy]naphthalene-1,2-diol

Cat. No.: B14222539
CAS No.: 741693-78-7
M. Wt: 329.4 g/mol
InChI Key: GGNUKUMOMWBKFX-INIZCTEOSA-N
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Description

5-[(1S)-3-(Methylamino)-1-(thiophen-2-yl)propoxy]naphthalene-1,2-diol is a complex organic compound with a unique structure that includes a naphthalene core, a thiophene ring, and a methylamino group

Preparation Methods

The synthesis of 5-[(1S)-3-(Methylamino)-1-(thiophen-2-yl)propoxy]naphthalene-1,2-diol involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-[(1S)-3-(Methylamino)-1-(thiophen-2-yl)propoxy]naphthalene-1,2-diol undergoes various chemical reactions, including:

Scientific Research Applications

5-[(1S)-3-(Methylamino)-1-(thiophen-2-yl)propoxy]naphthalene-1,2-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(1S)-3-(Methylamino)-1-(thiophen-2-yl)propoxy]naphthalene-1,2-diol involves its interaction with specific molecular targets. The compound is known to inhibit the binding of certain neurotransmitters to their receptors, which can modulate neuronal activity and influence various physiological processes . The pathways involved include the inhibition of serotonin reuptake, which can have antidepressant effects.

Comparison with Similar Compounds

5-[(1S)-3-(Methylamino)-1-(thiophen-2-yl)propoxy]naphthalene-1,2-diol can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

741693-78-7

Molecular Formula

C18H19NO3S

Molecular Weight

329.4 g/mol

IUPAC Name

5-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalene-1,2-diol

InChI

InChI=1S/C18H19NO3S/c1-19-10-9-16(17-6-3-11-23-17)22-15-5-2-4-13-12(15)7-8-14(20)18(13)21/h2-8,11,16,19-21H,9-10H2,1H3/t16-/m0/s1

InChI Key

GGNUKUMOMWBKFX-INIZCTEOSA-N

Isomeric SMILES

CNCC[C@@H](C1=CC=CS1)OC2=CC=CC3=C2C=CC(=C3O)O

Canonical SMILES

CNCCC(C1=CC=CS1)OC2=CC=CC3=C2C=CC(=C3O)O

Origin of Product

United States

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